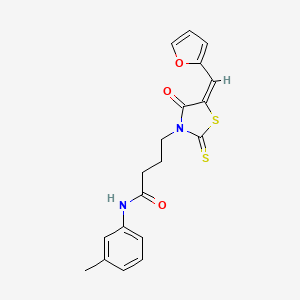

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)butanamide

Description

Properties

IUPAC Name |

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-13-5-2-6-14(11-13)20-17(22)8-3-9-21-18(23)16(26-19(21)25)12-15-7-4-10-24-15/h2,4-7,10-12H,3,8-9H2,1H3,(H,20,22)/b16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXARZUNSVDSMMU-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)butanamide, a thiazolidinone derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a thioxothiazolidine ring and various functional groups that contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, antioxidant properties, and underlying mechanisms of action.

- Molecular Formula : C17H15N3O3S2

- Molecular Weight : 373.45 g/mol

- CAS Number : 682764-05-2

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including the target compound, exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : The compound has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values reported between 16 to 32 mg/mL .

Anticancer Properties

The anticancer potential of this compound has been evaluated in various studies:

- Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.16 to 0.42 µM .

- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis via caspase pathways and the inhibition of key signaling proteins such as c-Met and Ron tyrosine kinases .

Antioxidant Activity

The compound's antioxidant properties have also been assessed:

- Inhibition of Lipid Peroxidation : Studies suggest that it can inhibit lipid peroxidation in vitro, indicating potential protective effects against oxidative stress .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits critical enzymes involved in disease pathways, such as serine proteases and metalloproteases.

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Reactive Oxygen Species Modulation : As an antioxidant, it modulates oxidative stress responses in cells.

Case Studies

- Study on Antimicrobial Activity : A comparative study assessed several thiazolidinone derivatives against common bacterial strains. The compound exhibited superior activity compared to traditional antibiotics .

- Anticancer Evaluation : In a recent study published in Cancer Research, the compound was tested against various cancer cell lines, showing promising results that warrant further investigation into its therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The compound is compared to six analogs (Table 1) with modifications in the aryl/heteroaryl substituents on the butanamide chain or the thiazolidinone core. Key structural differences and their implications are discussed below.

Table 1: Structural and Molecular Comparison of Analogs

Key Observations:

Aryl/Heteroaryl Substituents: Electron-Withdrawing Groups: Nitro-substituted analogs (CAS 670262-57-4, 682763-95-7) exhibit higher molar masses and polarities, which may enhance reactivity or binding to charged biological targets . Heteroaryl Groups: The pyridin-2-yl substituent (CAS 682764-06-3) introduces a basic nitrogen, possibly facilitating hydrogen bonding or metal coordination .

Core Modifications :

Spectroscopic and Analytical Data

Structural elucidation of these compounds typically relies on UV-Vis spectroscopy and NMR (1H and 13C), as demonstrated in studies on related thioxothiazolidinones . For example:

- The furan-2-ylmethylene group shows characteristic UV absorption at ~300–350 nm due to π→π* transitions.

- In 1H-NMR, the thioxothiazolidinone proton resonates at δ 3.5–4.5 ppm, while aromatic protons in substituents (e.g., m-tolyl, pyridin-2-yl) appear between δ 6.8–8.5 ppm .

Research Findings and Challenges

- Synthesis: These compounds are synthesized via Knoevenagel condensation of thioxothiazolidinone precursors with substituted aldehydes, followed by amide coupling .

- Environmental Fate : The "lumping strategy" groups structurally similar compounds (e.g., nitro- and ethoxy-substituted derivatives) for simplified environmental impact modeling.

- Data Gaps : Physical properties (e.g., melting points, solubility) are often unreported (e.g., ), highlighting a need for systematic characterization.

Q & A

Q. Table 1: Synthetic Route Comparison

| Method | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Knoevenagel | Acetone | K₂CO₃ | 70–80 | |

| Active methylene coupling | Ethanol | NH₄OAc | 60–75 |

How to characterize the compound’s purity and structural conformation?

Basic Research Question

Methodological Answer:

Multi-technique validation is critical:

- X-ray crystallography : Resolves stereochemistry (e.g., (E)-configuration) and intermolecular interactions (e.g., S···O non-covalent bonds) .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include δ 7.2–7.8 ppm (aromatic protons), δ 4.2–4.5 ppm (methylene groups), and δ 10.2 ppm (thioamide proton) .

- IR : Peaks at 1675 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S) .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 429.3) .

What in vitro biological screening approaches are used to evaluate its activity?

Basic Research Question

Methodological Answer:

- Antimicrobial assays : Minimum inhibitory concentration (MIC) testing against S. aureus and E. coli (CLSI guidelines) .

- Enzyme inhibition : Kinase inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence polarization .

- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ values reported in µM) .

Q. Table 2: Biological Activity Data

| Assay | Target | IC₅₀/MIC | Reference |

|---|---|---|---|

| EGFR inhibition | Kinase | 2.4 µM | |

| Antimicrobial | S. aureus | 16 µg/mL |

How to resolve contradictions in reported biological activity data?

Advanced Research Question

Methodological Answer:

Contradictions arise from assay variability (e.g., cell line heterogeneity, solvent effects). Mitigation strategies:

- Orthogonal validation : Combine enzymatic assays with cellular models (e.g., confirm kinase inhibition via Western blotting) .

- Statistical modeling : Use Design of Experiments (DoE) to identify confounding variables (e.g., pH, temperature) .

- Meta-analysis : Compare datasets using standardized protocols (e.g., OECD guidelines) .

What computational approaches are used for structure-activity relationship (SAR) studies?

Advanced Research Question

Methodological Answer:

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding to biological targets (e.g., EGFR, COX-2) .

- MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å over 100 ns) .

What strategies improve regioselective modifications of the thiazolidinone core?

Advanced Research Question

Methodological Answer:

Q. Table 3: Modification Strategies

| Modification Site | Method | Yield (%) | Reference |

|---|---|---|---|

| Thioxo group | Alkylation | 50–60 | |

| Furan ring | Cross-coupling | 70–85 |

How to assess stability under physiological conditions?

Advanced Research Question

Methodological Answer:

- Forced degradation studies : Expose to pH 1.2 (gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours. Monitor degradation via UPLC-MS .

- Photostability : IEC 62717 guidelines under UV light (λ = 254 nm) .

- Metabolite profiling : Liver microsome assays identify oxidative metabolites (e.g., sulfoxide formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.